![molecular formula C13H12BrNO2 B2715814 N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 56776-59-1](/img/structure/B2715814.png)
N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound “N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide” is likely to be an organic compound consisting of a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with a carboxamide group at the 3-position and methyl groups at the 2 and 5 positions. The nitrogen in the carboxamide group is further substituted with a 4-bromophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, carboxylic acids and amines can be condensed in the presence of a catalyst to form carboxamides . In the case of this compound, the corresponding carboxylic acid and amine would be 2,5-dimethylfuran-3-carboxylic acid and 4-bromophenylamine.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, being aromatic, would have a planar structure. The carboxamide group would likely form a planar structure due to the double bond between the carbonyl carbon and the oxygen . The 4-bromophenyl group would also be planar due to the aromaticity of the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could potentially undergo hydrolysis to form the corresponding carboxylic acid and amine . The bromine atom on the phenyl ring makes it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carboxamide group and the aromatic rings would likely make it relatively non-volatile and could influence its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide: has been investigated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Preliminary results indicate promising activity, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections .
Antioxidant Properties
The compound was evaluated for its antioxidant effects using assays such as DPPH, ABTS, and ferric reducing power. These tests measure its ability to scavenge free radicals and protect cells from oxidative damage. The findings suggest that N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide exhibits antioxidant activity .
Drug Design and Scaffold Potential
Researchers have explored this compound as a potential scaffold for drug design. Its unique structure, containing both a furan ring and a bromophenyl group, offers opportunities for developing novel therapeutic agents. By modifying specific regions, scientists can tailor its properties for specific applications .
Anticancer Potential
While not directly studied for cancer treatment, the compound’s structural features make it an interesting candidate. Researchers have synthesized related derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , which exhibit pharmacological activities. Investigating its potential in cancer therapy remains an exciting avenue .
Chemotherapeutic Agents
A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized, aiming to overcome microbial resistance and enhance chemotherapeutic effectiveness. These compounds were characterized and evaluated for their molecular structures and potential biological significance .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological and pharmacological activities .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial and antiproliferative effects .
Action Environment
The environment can significantly impact the activity of similar compounds .
properties
IUPAC Name |
N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNNCATVXRXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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